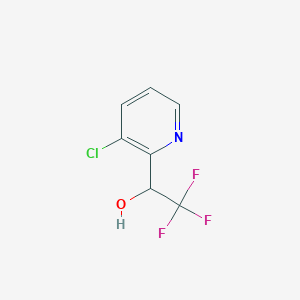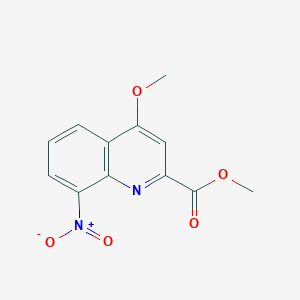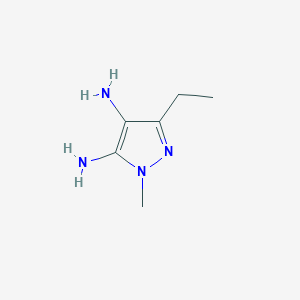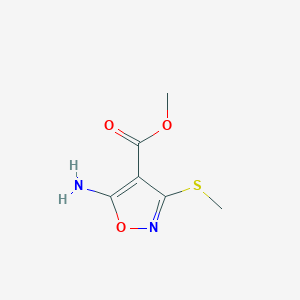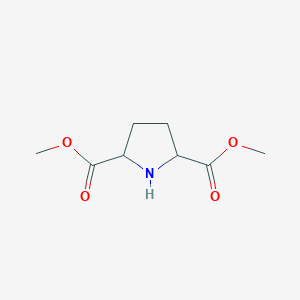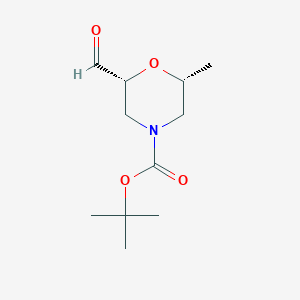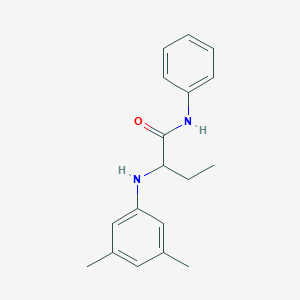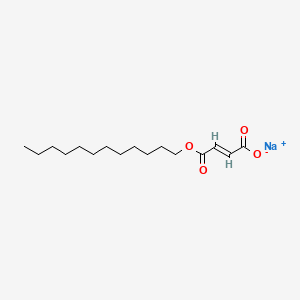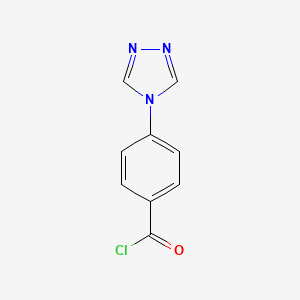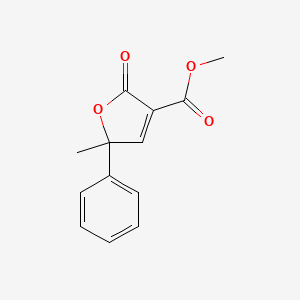
(R)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is an organic compound that contains a nitrogen atom in its structure. This compound is notable for its benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic strategies and innovative synthetic routes. For example, proton quantum tunneling has been used to construct benzofuran rings with high efficiency . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzofuran ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other compounds, such as lysine and polypeptides.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid, which also contains a benzofuran ring.
Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the furan ring.
Coumarin: A compound with a benzene ring fused to a lactone ring, structurally similar to benzofuran.
Uniqueness
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is unique due to the presence of the amino and methyl groups on the benzofuran ring. These functional groups impart distinct chemical and biological properties, making the compound valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-benzofuran-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(13,11(14)15)6-8-7-16-10-5-3-2-4-9(8)10/h2-5,7H,6,13H2,1H3,(H,14,15)/t12-/m1/s1 |
InChI Key |
IZCSVKMFOGNYEB-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](CC1=COC2=CC=CC=C21)(C(=O)O)N |
Canonical SMILES |
CC(CC1=COC2=CC=CC=C21)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
